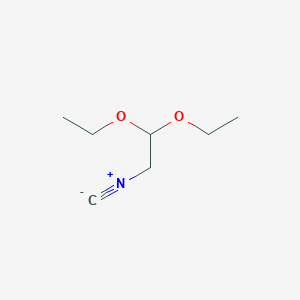

2,2-Diethoxy-1-isocyanoethane

Description

Properties

IUPAC Name |

1,1-diethoxy-2-isocyanoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-9-7(6-8-3)10-5-2/h7H,4-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKVTNIPVCCCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C[N+]#[C-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449513 | |

| Record name | 2,2-Diethoxy-1-isocyanoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15586-32-0 | |

| Record name | 2,2-Diethoxy-1-isocyanoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Spectroscopic Guide to 2,2-Diethoxy-1-isocyanoethane: Unveiling Molecular Structure through NMR, IR, and MS Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethoxy-1-isocyanoethane, also known as isocyanoacetaldehyde diethyl acetal, is a versatile bifunctional organic molecule incorporating both an isocyanide and a diethyl acetal group. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly in multicomponent reactions and for the construction of complex heterocyclic scaffolds which are of significant interest in medicinal chemistry. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for 2,2-diethoxy-1-isocyanoethane, offering insights into the interpretation of its spectral features.

The Structural Elucidation Pathway

The comprehensive characterization of 2,2-diethoxy-1-isocyanoethane relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment.

Caption: A workflow diagram illustrating the integrated approach to the structural characterization of 2,2-diethoxy-1-isocyanoethane using NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 2,2-diethoxy-1-isocyanoethane is predicted to exhibit four distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and isocyanide groups.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.8 - 4.6 | Triplet | 1H | -CH(OEt)₂ |

| ~ 3.7 - 3.5 | Quartet | 4H | -OCH₂CH₃ |

| ~ 3.4 - 3.2 | Doublet | 2H | -CH₂NC |

| ~ 1.2 | Triplet | 6H | -OCH₂CH₃ |

Interpretation:

-

Acetal Methine Proton (-CH(OEt)₂): The single proton on the carbon atom bonded to two oxygen atoms is expected to be the most deshielded aliphatic proton, appearing as a triplet around 4.6-4.8 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene protons of the isocyanoethyl group.

-

Ethoxy Methylene Protons (-OCH₂CH₃): The four protons of the two equivalent methylene groups in the ethoxy substituents are diastereotopic and will appear as a quartet due to coupling with the neighboring methyl protons. Their chemical shift is anticipated in the range of 3.5-3.7 ppm.

-

Isocyanoethyl Methylene Protons (-CH₂NC): The two protons adjacent to the isocyanide group will be deshielded and are expected to resonate as a doublet around 3.2-3.4 ppm, resulting from coupling with the acetal methine proton.

-

Ethoxy Methyl Protons (-OCH₂CH₃): The six equivalent protons of the two methyl groups will appear as a triplet around 1.2 ppm, coupled with the adjacent methylene protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 | -NC (Isocyanide) |

| ~ 101 | -CH(OEt)₂ (Acetal Carbon) |

| ~ 63 | -OCH₂CH₃ |

| ~ 45 | -CH₂NC |

| ~ 15 | -OCH₂CH₃ |

Interpretation:

-

Isocyanide Carbon (-NC): The carbon atom of the isocyanide group is characteristically found in the downfield region of the spectrum, typically around 155-160 ppm.

-

Acetal Carbon (-CH(OEt)₂): The carbon atom bonded to two oxygen atoms is also significantly deshielded and is expected to appear in the range of 90-110 ppm.[1]

-

Ethoxy Methylene Carbons (-OCH₂CH₃): The carbons of the methylene groups in the ethoxy substituents will resonate around 63 ppm.

-

Isocyanoethyl Methylene Carbon (-CH₂NC): The carbon adjacent to the isocyanide group will be found at approximately 45 ppm.

-

Ethoxy Methyl Carbons (-OCH₂CH₃): The methyl carbons of the ethoxy groups are the most shielded and will appear at around 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2,2-diethoxy-1-isocyanoethane will be dominated by the characteristic absorptions of the isocyanide and acetal moieties.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2150 | Strong | N≡C stretch (Isocyanide) |

| 2975 - 2850 | Medium-Strong | C-H stretch (Aliphatic) |

| 1200 - 1020 | Strong, Multiple Bands | C-O stretch (Acetal) |

Interpretation:

-

Isocyanide Stretch (N≡C): The most diagnostic peak in the IR spectrum will be a strong, sharp absorption band in the region of 2110-2165 cm⁻¹ corresponding to the stretching vibration of the isocyanide triple bond.

-

C-H Stretch: The region between 2850 and 2975 cm⁻¹ will show medium to strong bands due to the stretching vibrations of the sp³ C-H bonds of the ethyl and methylene groups.

-

Acetal C-O Stretches: Acetals are known to exhibit several strong C-O stretching bands in the fingerprint region. For 2,2-diethoxy-1-isocyanoethane, a series of strong absorptions are expected between 1020 and 1200 cm⁻¹, which are characteristic of the acetal group.[2][3]

Sources

commercial availability of 2,2-Diethoxy-1-isocyanoethane

An In-depth Technical Guide to 2,2-Diethoxy-1-isocyanoethane: Synthesis, Commercial Availability, and Application in Multicomponent Reactions

Executive Summary

2,2-Diethoxy-1-isocyanoethane is a versatile and valuable reagent in modern organic synthesis, primarily utilized as a C-C-N-C building block in isocyanide-based multicomponent reactions (MCRs). Its defining feature is the diethoxy acetal group, which serves as a stable, masked aldehyde. This functionality allows for its participation in complex one-pot reactions, such as the Passerini and Ugi condensations, followed by a post-condensation deprotection and intramolecular cyclization to yield a diverse array of heterocyclic scaffolds. This guide provides a comprehensive overview of its physicochemical properties, commercial availability, detailed synthetic protocols, and its strategic application in the synthesis of medicinally relevant compounds, aimed at researchers and professionals in drug development and chemical synthesis.

Introduction: A "Universal" Building Block for Heterocycle Synthesis

Isocyanides, once considered mere chemical curiosities due to their challenging synthesis and potent odors, have become indispensable tools in organic chemistry.[1] The paradigm shifted with the development of efficient synthetic methods, such as the dehydration of N-substituted formamides, and the discovery of powerful multicomponent reactions by Ivar Ugi in the late 1950s.[1]

Within this class of reagents, 2,2-Diethoxy-1-isocyanoethane stands out. First synthesized by the research group of Stefano Marcaccini via the dehydration of N-(2,2-diethoxyethyl)formamide, this compound was ingeniously designed as a synthetic linchpin.[1][2] Its acetal moiety is robust enough to withstand the conditions of MCRs, only to be unmasked later under acidic conditions to reveal a reactive aldehyde. This aldehyde can then engage in intramolecular reactions, making 2,2-diethoxy-1-isocyanoethane a powerful tool for constructing complex heterocyclic systems like imidazoles, aminoisoxazoles, and thiazoles from simple acyclic precursors.[1][3]

Physicochemical Properties & Data

The physical and spectroscopic properties of 2,2-Diethoxy-1-isocyanoethane are summarized below. This data is essential for its proper handling, reaction monitoring, and characterization.

| Property | Value | Reference(s) |

| CAS Number | 15586-32-0 | [4][5] |

| Molecular Formula | C₇H₁₃NO₂ | [4] |

| Molecular Weight | 143.18 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 60-61 °C @ 1 Torr (mmHg) | [1][4] |

| Density | ~0.95 g/mL | [4] |

| Solubility | Soluble in many organic solvents (e.g., alcohols, ethers) | [4] |

Commercial Availability & Procurement

2,2-Diethoxy-1-isocyanoethane is commercially available from several chemical suppliers specializing in building blocks for research and development. When procuring this reagent, it is essential to verify the purity and obtain the corresponding Safety Data Sheet (SDS).

| Supplier Type | Typical Purity | Common Packaging |

| Specialty Chemical Vendors | ≥95% | 1g, 5g, 10g |

| Research & Synthesis Catalogs | Varies (check specification) | Small to bulk quantities |

Researchers should note that due to the nature of isocyanides, this product is intended for professional laboratory use only and is not for consumer or medical applications.[6]

Laboratory Synthesis of 2,2-Diethoxy-1-isocyanoethane

For laboratories requiring larger quantities or custom synthesis, 2,2-Diethoxy-1-isocyanoethane can be reliably prepared from its corresponding formamide precursor. The most robust method involves the dehydration of N-(2,2-diethoxyethyl)formamide using a combination of triphenylphosphine and carbon tetrachloride with triethylamine.[3] This method offers high yields and avoids a tedious aqueous workup.[3]

Caption: Synthetic workflow for 2,2-Diethoxy-1-isocyanoethane.

Detailed Experimental Protocol: Dehydration of N-(2,2-diethoxyethyl)formamide

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

-

N-(2,2-diethoxyethyl)formamide

-

Triphenylphosphine (PPh₃)

-

Carbon tetrachloride (CCl₄)

-

Triethylamine (NEt₃)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve N-(2,2-diethoxyethyl)formamide (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add triphenylphosphine (1.1 eq) and triethylamine (1.5 eq).

-

Dehydration: Cool the mixture in an ice bath (0 °C). Add a solution of carbon tetrachloride (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting formamide by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate and triphenylphosphine oxide. Wash the solid cake with a small amount of dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 2,2-Diethoxy-1-isocyanoethane as a colorless liquid.

Causality Note: The use of propyl formate for the initial N-formylation is critical because common formylating agents like formic acid are too acidic and would cause the decomposition of the acetal.[3] The PPh₃/CCl₄ system is a mild and effective dehydrating agent for converting formamides to isocyanides.[3]

Core Applications in Multicomponent Reactions

The primary utility of 2,2-Diethoxy-1-isocyanoethane lies in its application in MCRs, where it serves to rapidly build molecular complexity.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[7][8] The reaction is highly atom-economical and typically proceeds through a concerted, trimolecular mechanism in aprotic solvents.[7][8]

Caption: General mechanism of the Passerini reaction.

Protocol: Passerini Reaction with 2,2-Diethoxy-1-isocyanoethane

-

Setup: To a dry flask, add the carboxylic acid (1.0 eq) and the aldehyde or ketone (1.0 eq) in an aprotic solvent like dichloromethane or THF.

-

Isocyanide Addition: Add 2,2-Diethoxy-1-isocyanoethane (1.0 eq) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified by silica gel column chromatography to isolate the α-acyloxy carboxamide product.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is one of the most powerful MCRs, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce an α-acetamido carboxamide.[9][10] The reaction proceeds through the initial formation of an imine (or iminium ion), which is then attacked by the isocyanide to form a reactive nitrilium intermediate.[10][11] This intermediate is trapped by the carboxylate, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final product.[10]

Caption: Key intermediates in the Ugi four-component reaction.

Post-Condensation Transformation: The Masked Aldehyde Strategy

The true synthetic power of 2,2-diethoxy-1-isocyanoethane is realized after the MCR is complete.[1] The stable acetal group in the Ugi or Passerini product can be easily hydrolyzed under mild acidic conditions (e.g., aqueous HCl in THF) to unveil an aldehyde. This newly exposed functional group is perfectly positioned for a subsequent intramolecular cyclization with another nucleophile within the molecule (e.g., an amide nitrogen), leading to the formation of a diverse range of heterocycles.[1]

Caption: Strategic workflow for heterocycle synthesis.

This strategy has been successfully employed to synthesize substituted imidazoles, imidazo-imidazoles, and aminoisoxazoles.[3]

Handling, Storage, and Safety

Isocyanides are known for their strong, unpleasant odors and potential toxicity. 2,2-Diethoxy-1-isocyanoethane should be handled with appropriate safety precautions.

-

Handling: Always use this chemical inside a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid inhalation of vapors and contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep away from heat, sparks, open flames, and strong oxidizing agents.[4]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations for organic compounds.[4]

Conclusion

2,2-Diethoxy-1-isocyanoethane is more than just another isocyanide reagent; it is a strategically designed building block that embodies the principles of efficiency and molecular diversity in organic synthesis. Its commercial availability and well-documented laboratory synthesis make it accessible to researchers. The compound's true value is unlocked through the clever use of its masked aldehyde functionality, enabling a powerful sequence of multicomponent reaction followed by intramolecular cyclization. For scientists and professionals in drug discovery, this reagent offers a reliable and efficient pathway to generate libraries of complex heterocyclic compounds, accelerating the development of new therapeutic agents.

References

- Various Authors. 2,2-diethoxy-1-isocyanoethane. Organic Syntheses.

- Wikipedia contributors. Passerini reaction. Wikipedia, The Free Encyclopedia.

- L. El Kaïm, L. Grimaud. Stefano Marcaccini: a pioneer in isocyanide chemistry. Beilstein Journal of Organic Chemistry.

- ChemBK. ethane, 1,1-diethoxy-2-isocyano-. ChemBK.

- Various Authors. The multicomponent Passerini reaction as a means of accessing diversity in structure, activity and properties. IRIS UPO.

- BenchChem.

- Chemrio. Isocynacetaldehyd-diethylacetal; 2,2-diethoxyethyl isocyanide; isocyanoacetaldehyde diethylacetale; Ethane,1,1-diethoxy-2-isocyano. Chemrio.

- M. A. A. Mohammed, et al.

- A. S. G. S. A. G. K. T. V. D. S. S. A. K. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules.

- BenchChem. Application Notes and Protocols: Ethyl Isocyanoacetate in the Passerini Reaction. BenchChem.

- BenchChem. 2,2-Diethoxy-1-isocyanoethane | 15586-32-0. BenchChem.

- L. Wessjohann, et al. Further Components Carboxylic Acid and Amine (Ugi Reaction). Multicomponent Reactions.

- LabAlley. 2-(2, 2-Diethoxyethoxy)-1, 1-diethoxyethane, min 97%, 1 gram. LabAlley.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Stefano Marcaccini: a pioneer in isocyanide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chembk.com [chembk.com]

- 5. Isocynacetaldehyd-diethylacetal; 2,2-diethoxyethyl isocyanide; isocyanoacetaldehyde diethylacetale; Ethane,1,1-diethoxy-2-isocyano; 1,1-diethoxy-2-isocyano-ethane; 2,2-Diethoxy-1-isocyanoethane | Chemrio [chemrio.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Passerini reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Synthesis and Characterization of 2,2'-((3,3'-dichloro-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))diacetic acid

A Note on Chemical Identification: Initial searches indicate that the CAS number 15586-32-0 does not correspond to the named compound of interest. This guide will focus on the synthesis and characterization of 2,2'-((3,3'-dichloro-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))diacetic acid, a derivative of 3,3'-dichlorobenzidine.

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2'-((3,3'-dichloro-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))diacetic acid. The synthesis of the core intermediate, 3,3'-dichlorobenzidine, is first detailed, followed by a proposed synthetic route to the target diacetic acid derivative. The guide concludes with a thorough discussion of the analytical techniques for the characterization of the final product.

Part 1: Synthesis

The synthesis of 2,2'-((3,3'-dichloro-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))diacetic acid is a multi-step process. The initial and crucial step is the synthesis of the precursor, 3,3'-dichlorobenzidine.

Synthesis of 3,3'-Dichlorobenzidine

3,3'-Dichlorobenzidine is a chlorinated aromatic amine that serves as a key building block for various dyes and pigments.[1] Its synthesis is typically achieved in two main steps from 2-nitrochlorobenzene.[1]

Step 1: Reduction of 2-nitrochlorobenzene

The first step involves the reduction of 2-nitrochlorobenzene with zinc powder in a basic medium to yield 2,2'-dichlorodiphenylhydrazine.[1]

Step 2: Benzidine Rearrangement

The intermediate, 2,2'-dichlorodiphenylhydrazine, then undergoes a benzidine rearrangement in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, to produce 3,3'-dichlorobenzidine.[1][2] Commercial production often results in the dihydrochloride salt due to its enhanced stability.[2]

A detailed, three-step synthesis of 3,3'-dichlorobenzidine from o-nitrochlorobenzene has been reported with a total yield of 85.5% and a purity of 97.7%.[3] This process involves the formation of 2,2'-dichloroazoxybenzene, followed by its reduction to 2,2'-dichlorohydrazobenzene, and subsequent rearrangement to 3,3'-dichlorobenzidine.[3]

Proposed Synthesis of 2,2'-((3,3'-dichloro-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))diacetic acid

Reaction Scheme:

Caption: Proposed synthesis of the target compound via N-alkylation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3'-dichlorobenzidine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Reagents: Add chloroacetic acid (2.2 equivalents) and a weak base, such as sodium carbonate (2.2 equivalents), to the reaction mixture. The base is crucial to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture with stirring at a temperature of 80-100 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into a large volume of water. The product may precipitate out of the solution.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired 2,2'-((3,3'-dichloro-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))diacetic acid.

Part 2: Characterization

A comprehensive characterization of the synthesized 2,2'-((3,3'-dichloro-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))diacetic acid is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Spectroscopic Methods

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl core, the methylene protons of the acetic acid side chains, and the amine protons. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene rings. The methylene protons should appear as a singlet, and the amine protons as a broad singlet. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atoms and the carboxylic acid groups. For reference, the ¹H NMR spectrum of 3,3'-dichlorobenzidine in CDCl₃ shows signals in the aromatic region between 6.71 and 7.40 ppm and an amine proton signal around 3.99 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Distinct signals are expected for the aromatic carbons, the methylene carbons, and the carbonyl carbons of the carboxylic acid groups.

The IR spectrum of the final product should exhibit characteristic absorption bands that confirm the presence of the key functional groups. Expected vibrational frequencies include:

-

N-H stretching: A broad band in the region of 3200-3500 cm⁻¹.

-

C=O stretching (carboxylic acid): A strong, broad band around 1700-1725 cm⁻¹.

-

O-H stretching (carboxylic acid): A very broad band in the range of 2500-3300 cm⁻¹, often overlapping with the C-H stretching vibrations.

-

C-N stretching: In the region of 1250-1350 cm⁻¹.

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹. The FTIR spectrum of 3,3'-dichlorobenzidine shows characteristic peaks for the aromatic C-H and N-H stretching and bending vibrations.[6]

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of the synthesized compound.

-

Electron Ionization (EI-MS): The EI mass spectrum of 3,3'-dichlorobenzidine shows a prominent molecular ion peak at m/z 252, with a characteristic isotopic pattern for two chlorine atoms.[6] For the target diacetic acid derivative, the molecular ion peak is expected at m/z 368, also with a distinct isotopic signature.

-

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental formula.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of the synthesized compound and for quantitative analysis.

HPLC Method:

-

Column: A reversed-phase C18 column is suitable for the separation of aromatic amines and their derivatives.[7][8]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typically employed.[7][9]

-

Detection: An electrochemical detector is highly sensitive and selective for the analysis of benzidines.[7][8] Alternatively, a UV detector set at a wavelength where the compound exhibits maximum absorbance can be used.

-

Purity Assessment: The purity of the synthesized compound can be determined by calculating the peak area percentage of the main component in the chromatogram.

Sources

- 1. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. 3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 2,2-Diethoxy-1-isocyanoethane

Introduction

1.1 Overview of 2,2-Diethoxy-1-isocyanoethane

2,2-Diethoxy-1-isocyanoethane is a bifunctional organic compound featuring both an acetal and an isocyanide functional group. This unique structural combination makes it a valuable reagent in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles. The acetal moiety serves as a masked aldehyde, while the isocyanide group offers a versatile handle for a variety of transformations, including multicomponent reactions.

1.2 Importance in Research and Drug Development

The isocyanide functional group is a cornerstone in multicomponent reactions such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials.[1] The presence of the diethoxyacetal group in 2,2-Diethoxy-1-isocyanoethane provides a latent aldehyde functionality that can be revealed under specific conditions, further expanding its synthetic utility. This makes it a valuable building block in the synthesis of diverse compound libraries for drug discovery and in the preparation of complex target molecules.

1.3 Scope of the Guide

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,2-Diethoxy-1-isocyanoethane. It is intended for researchers, scientists, and professionals in the field of drug development who handle this reagent. The guide delves into the intrinsic chemical stability of the molecule, the primary factors influencing its degradation, and provides field-proven protocols for its storage, handling, and stability assessment.

Chemical Profile and Intrinsic Stability

2.1 Molecular Structure Analysis

The stability of 2,2-Diethoxy-1-isocyanoethane is dictated by the interplay of its two key functional groups:

-

The Acetal Moiety: The diethyl acetal group is generally stable under neutral to strongly basic conditions.[2] This makes it an excellent protecting group for the aldehyde functionality against many common reagents like nucleophiles, organometallics, and hydrides.[3] However, acetals are susceptible to hydrolysis under acidic conditions, which regenerates the parent carbonyl compound.[4]

-

The Isocyanide Moiety: The isocyanide group is a highly reactive functional group. It is sensitive to acidic conditions, which can lead to hydrolysis to the corresponding formamide.[5] Some isocyanides are also known to be sensitive to light and can undergo polymerization in the presence of acids.[5]

2.2 Physicochemical Properties

A summary of the key physicochemical properties of 2,2-Diethoxy-1-isocyanoethane is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₂ | [6] |

| Molecular Weight | 143.18 g/mol | [6] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 60-61 °C at 1 Torr | ChemBK |

| Density | ~0.95 g/mL | [6] |

| Solubility | Soluble in many organic solvents | [6] |

2.3 Inherent Reactivity of the Functional Groups

The dual functionality of 2,2-Diethoxy-1-isocyanoethane dictates its reactivity profile. The acetal is largely inert under basic and nucleophilic conditions, while the isocyanide can participate in a wide array of reactions. The primary stability concern arises from the sensitivity of both groups to acidic conditions.

Factors Affecting the Stability of 2,2-Diethoxy-1-isocyanoethane

3.1 Effect of Temperature

3.2 Effect of pH and Moisture (Hydrolytic Stability)

The presence of acid and water is the most significant threat to the stability of 2,2-Diethoxy-1-isocyanoethane.

-

Acid-Catalyzed Decomposition Pathway: In the presence of aqueous acid, both the acetal and the isocyanide functionalities are susceptible to hydrolysis. The acetal will hydrolyze to form aminoacetaldehyde, and the isocyanide will hydrolyze to the corresponding formamide. The initial product of isocyanide hydrolysis is N-(2,2-diethoxyethyl)formamide. Subsequent hydrolysis of the acetal group would lead to N-(2-oxoethyl)formamide, and further hydrolysis of the formamide would yield aminoacetaldehyde and formic acid.

Caption: Proposed Acid-Catalyzed Decomposition Pathway.

-

Stability in Neutral and Basic Media: 2,2-Diethoxy-1-isocyanoethane is expected to be stable in neutral and basic conditions, as both the acetal and isocyanide functional groups are generally resistant to degradation in the absence of acid.[2][5]

3.3 Photostability

Some organic molecules are susceptible to degradation upon exposure to light. While specific photostability data for 2,2-Diethoxy-1-isocyanoethane is not available, it is prudent to store it in a light-resistant container as a general precautionary measure.

3.4 Oxidative Stability

The acetal functional group is generally stable towards oxidizing agents.[2] The isocyanide group's susceptibility to oxidation can vary depending on the specific oxidant and reaction conditions. To ensure the integrity of the compound, it should be stored under an inert atmosphere.

Recommended Storage and Handling Conditions

4.1 Optimal Storage Conditions

Based on available data and the chemical nature of the compound, the following storage conditions are recommended to ensure its long-term stability.

| Parameter | Recommended Condition | Rationale |

| Temperature | -30°C | Minimizes potential thermal degradation. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents potential oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed, amber glass vial or bottle | Protects from moisture and light. |

| Duration | Up to 2 years with no appreciable decomposition | Based on supplier data. |

4.2 Incompatible Materials

To prevent degradation and ensure safety, 2,2-Diethoxy-1-isocyanoethane should be stored away from the following:

-

Acids: Strong and weak acids will catalyze the hydrolysis of both the acetal and isocyanide groups.

-

Water/Moisture: Reacts with the compound in the presence of acid and can contribute to degradation.

-

Strong Oxidizing Agents: May potentially react with the isocyanide group.

4.3 Recommended Handling Procedures

-

Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent exposure to air and moisture.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any volatile components.

4.4 Decontamination of Equipment

Glassware and equipment contaminated with 2,2-Diethoxy-1-isocyanoethane can be decontaminated by rinsing with a dilute solution of hydrochloric acid in ethanol. This will hydrolyze the isocyanide to the less odorous formamide.

Experimental Protocols for Stability Assessment

For researchers needing to perform their own stability assessments, the following protocols for forced degradation studies are recommended. These studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.[7][8]

5.1 Protocol for Long-Term Stability Study

-

Dispense aliquots of 2,2-Diethoxy-1-isocyanoethane into amber glass vials under an inert atmosphere.

-

Store the vials at the recommended long-term storage condition (-30°C).

-

At predetermined time points (e.g., 3, 6, 12, 18, and 24 months), remove a vial for analysis.

-

Analyze the sample for purity and the presence of any degradation products using a validated analytical method.

5.2 Protocol for Forced Degradation Studies

-

Acidic Hydrolysis:

-

Dissolve a known amount of the compound in a suitable organic solvent (e.g., acetonitrile).

-

Add a dilute aqueous solution of hydrochloric acid (e.g., 0.1 M HCl).

-

Stir the mixture at room temperature for a defined period, taking samples at various time points.

-

Neutralize the samples before analysis.

-

-

Basic Hydrolysis:

-

Dissolve a known amount of the compound in a suitable organic solvent.

-

Add a dilute aqueous solution of sodium hydroxide (e.g., 0.1 M NaOH).

-

Stir the mixture at room temperature, sampling at intervals.

-

Neutralize the samples before analysis.

-

-

Thermal Stress:

-

Place a sample of the neat compound in a vial under an inert atmosphere.

-

Heat the vial in an oven at an elevated temperature (e.g., 60°C).

-

Analyze the sample after a set period.

-

-

Photolytic Stress:

-

Dissolve the compound in a photostable solvent (e.g., acetonitrile).

-

Expose the solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).

-

Keep a control sample in the dark at the same temperature.

-

Analyze both samples after the exposure period.

-

-

Oxidative Stress:

-

Dissolve the compound in a suitable solvent.

-

Add a dilute solution of an oxidizing agent (e.g., hydrogen peroxide).

-

Stir the mixture at room temperature, monitoring the reaction progress.

-

5.3 Analytical Methods for Stability Monitoring

-

Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are suitable for monitoring the purity of the compound and quantifying any degradation products.

-

Spectroscopy:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the characteristic isocyanide peak (around 2150 cm⁻¹) and the appearance of new peaks corresponding to degradation products (e.g., a carbonyl peak for the formamide).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify the structure of any degradation products.

-

Conclusion

2,2-Diethoxy-1-isocyanoethane is a valuable synthetic building block whose stability is primarily influenced by the presence of acid and moisture. By adhering to the recommended storage conditions of low temperature (-30°C) under an inert atmosphere and in a tightly sealed, light-resistant container, the compound can be stored for extended periods without significant degradation. Understanding its reactivity and implementing proper handling procedures are crucial for ensuring the integrity of this reagent and the success of the synthetic endeavors in which it is employed.

References

- JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.

- Chemistry Steps. (n.d.). Formation and Reactions of Acetals.

- Ugi, I., & Dömling, A. (2020). Isocyanide 2.0. Green Chemistry.

- Wikipedia. (n.d.). Acetal.

- Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.

- Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Shinde, N. G., et al. (2016).

- Wikipedia. (n.d.). Isocyanide.

- Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.

- Borduas, N., et al. (2018). Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides. Atmospheric Chemistry and Physics Discussions.

- ScienceGate. (n.d.). forced degradation studies Latest Research Papers.

- Parsons, A. (2013). Acetals as protecting groups. YouTube.

- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

- Banfi, L., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews.

- Chemrio. (n.d.). Isocynacetaldehyd-diethylacetal; 2,2-diethoxyethyl isocyanide; isocyanoacetaldehyde diethylacetale; Ethane,1,1-diethoxy-2-isocyano.

- Mkhatresh, O. A., & Heatley, F. (2004). A study of the products and mechanism of the thermal oxidative degradation of poly(ethylene oxide) using 1H and 13C 1-D and 2-D NMR.

- Waibel, K. A., et al. (2020).

- Waibel, K. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides.

- Wang, L., et al. (2014). Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States. The Journal of Physical Chemistry C.

- Ugi, I. (2001). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Current Organic Chemistry.

- ChemBK. (2024). ethane, 1,1-diethoxy-2-isocyano-.

- Yilmaz, M., & Isci, I. (2022). Photocatalytic degradation of aquatic organic pollutants with Zn- and Zr-based metal-organic frameworks: ZIF-8 and UiO-66. RSC Advances.

- Aislun Bio-tech Co., Ltd. (n.d.). 2,2-Diethoxy-1-isocyanoethane|15586-32-0.

- Dwivedi, A. H., & Pande, U. C. (2008). PHOTOCHEMICAL DEGRADATION OF HALOGENATED COMPOUNDS: A REVIEW. Journal of the Indian Chemical Society.

- Krisyuk, B. E., et al. (2022). Mechanisms of thermal decomposition of 1-[2,2-bis(methoxy-NNO-azoxy)ethyl]pyrazole.

- da Silva, G. G., et al. (2021). NMR and DFT analysis of the major diastereomeric degradation product of clopidogrel under oxidative stress conditions. Journal of Pharmaceutical and Biomedical Analysis.

- Orlov, V. D., et al. (2015).

- Dannoux, A., et al. (2008). Degradation mechanism of poly(ether‐urethane) Estane® induced by high‐energy radiation. II. Oxidation effects. Journal of Polymer Science Part B: Polymer Physics.

- National Center for Biotechnology Information. (n.d.). 2,2-Diethoxyethanol. PubChem.

- Krisyuk, B. E., et al. (2022). Mechanism of Thermal Decomposition of 1-Tert-Butyl- and 1-Ethyl-2-Methoxydiazene-1-Oxides.

Sources

- 1. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Isocyanide - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-depth Technical Guide on the Safety and Handling of 2,2-Diethoxy-1-isocyanoethane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes for laboratory professionals. While it synthesizes the best available information on the safe handling of 2,2-Diethoxy-1-isocyanoethane and related compounds, it is not a substitute for a formal risk assessment and the guidance of a certified safety professional. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and adhere to all institutional and regulatory safety protocols.

Introduction: The Duality of Isocyanides in Research

Isocyanides, or isonitriles, are a fascinating class of organic compounds characterized by the –N≡C functional group. Their unique electronic structure, with a formal positive charge on the nitrogen and a negative charge on the carbon, imparts them with a reactivity profile that is both synthetically valuable and potentially hazardous. 2,2-Diethoxy-1-isocyanoethane, with its acetal functionality, is a versatile building block in organic synthesis, particularly in multicomponent reactions like the Ugi and Passerini reactions, which are instrumental in the generation of diverse molecular scaffolds for drug discovery.

However, the very reactivity that makes isocyanides attractive to synthetic chemists also necessitates a profound respect for their potential toxicity and a meticulous approach to their handling. This guide provides a comprehensive framework for the safe use of 2,2-Diethoxy-1-isocyanoethane in a research and development setting, grounded in the principles of chemical causality and validated safety protocols.

Section 1: Hazard Identification and Risk Assessment

1.1 Known and Inferred Hazards

Isocyanides as a class are known for their potent and often unpleasant odors. While some are reported to have low acute toxicity in mammals, others can be toxic.[1] The primary routes of exposure are inhalation, skin contact, and ingestion. Given the volatility of similar low molecular weight organic compounds, inhalation of vapors presents a significant risk.

Based on general knowledge of isocyanates, which share some reactive properties, and other organic reagents, the following hazards should be assumed for 2,2-Diethoxy-1-isocyanoethane:

-

Inhalation Toxicity: May be harmful or toxic if inhaled, potentially causing respiratory irritation.[2]

-

Dermal Toxicity: May be toxic in contact with skin, causing irritation or allergic reactions.[2]

-

Ocular Irritation: Can cause serious eye irritation.[2]

-

Flammability: While specific data is absent, it should be treated as a potentially flammable liquid, especially in the presence of ignition sources.[3]

-

Reactivity: Isocyanides are sensitive to acid and can hydrolyze to form the corresponding formamide.[1] They can also react with water to generate isocyanic acid.[4]

1.2 Physical and Chemical Properties

A summary of the known physical and chemical properties of 2,2-Diethoxy-1-isocyanoethane is presented below. This data is crucial for understanding its behavior under laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | |

| Molar Mass | 143.18 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 60-61 °C at 1 Torr | |

| Density | ~0.95 g/mL | |

| Solubility | Soluble in many organic solvents |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for mitigating the risks associated with handling 2,2-Diethoxy-1-isocyanoethane.

2.1 Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of 2,2-Diethoxy-1-isocyanoethane, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is the most critical engineering control to prevent inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[4]

-

Eyewash Station and Safety Shower: An easily accessible and regularly tested eyewash station and safety shower are mandatory in any laboratory where this compound is handled.

2.2 Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE must be based on a thorough risk assessment. The following are minimum requirements:

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A full-face shield should be worn over the goggles when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves are mandatory. Nitrile or butyl rubber gloves are generally recommended for handling organic chemicals. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

-

Skin and Body Protection: A flame-resistant laboratory coat should be worn and buttoned at all times. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron and disposable coveralls should be considered.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a respirator may be necessary. A full-face respirator with organic vapor cartridges is a suitable choice. All respirator users must be fit-tested and trained in their proper use and maintenance.

Caption: Hierarchy of controls for managing chemical exposure.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidents and ensuring the integrity of the compound.

3.1 Handling Procedures

-

Work in a Designated Area: All work with 2,2-Diethoxy-1-isocyanoethane should be conducted in a designated area of the laboratory, clearly marked with appropriate hazard signs.

-

Avoid Inhalation, Ingestion, and Contact: Never work alone. Use a fume hood for all transfers and reactions. Avoid direct contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory.

-

Use Appropriate Equipment: Use glassware and equipment that are in good condition and compatible with the chemical. Grounding and bonding should be used when transferring large quantities to prevent static discharge.

-

Keep Containers Tightly Closed: When not in use, ensure that the container is tightly sealed to prevent the escape of vapors.[4]

3.2 Storage Requirements

-

Cool, Dry, and Well-Ventilated: Store 2,2-Diethoxy-1-isocyanoethane in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[4]

-

Incompatible Materials: Store separately from acids, strong oxidizing agents, and water.

-

Secure Storage: The storage area should be secure and accessible only to authorized personnel.

Section 4: Emergency Procedures

Prompt and correct action in the event of an emergency can significantly mitigate the consequences of an incident.

4.1 Spill Response

-

Evacuate and Ventilate: In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.

-

Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection.

-

Containment and Absorption: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.

-

Collection and Disposal: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with a suitable cleaning agent.

Caption: Workflow for responding to a chemical spill.

4.2 First Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[5]

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.

-

Eye Contact: If the chemical comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Section 5: Decontamination and Waste Disposal

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

5.1 Decontamination

All glassware and equipment that have been in contact with 2,2-Diethoxy-1-isocyanoethane should be decontaminated before being removed from the fume hood. Rinsing with a suitable organic solvent, followed by washing with soap and water, is generally effective.

5.2 Waste Disposal

-

Hazardous Waste: All waste containing 2,2-Diethoxy-1-isocyanoethane, including unused product, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

-

Containerization: Waste should be collected in clearly labeled, sealed containers that are compatible with the chemical.

-

Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance. Isocyanates can be neutralized with solutions containing sodium carbonate or ammonia.[4]

Conclusion: A Culture of Safety

2,2-Diethoxy-1-isocyanoethane is a valuable tool in the arsenal of the modern synthetic chemist. However, its utility is intrinsically linked to a commitment to its safe and responsible handling. By understanding its potential hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safety protocols, researchers can harness the synthetic power of this compound while ensuring the safety of themselves, their colleagues, and the environment. A proactive and informed approach to safety is not merely a procedural requirement but a cornerstone of scientific integrity and excellence.

References

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

-

ChemBK. (2024, April 9). ethane, 1,1-diethoxy-2-isocyano-. Retrieved from [Link]

-

Safe Work Australia. (2015, July 9). guide-to-handling-isocyanates.pdf. Retrieved from [Link]

-

Transport Canada. (2025, August 11). Isocyanates – A family of chemicals. Retrieved from [Link]

-

FSI. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanide. Retrieved from [Link]

-

Safe Use of Di-Isocyanates. (n.d.). Retrieved from [Link]

-

SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. (n.d.). Retrieved from [Link]

-

Safety data sheet. (2016, February 9). Retrieved from [Link]

-

CDPH. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

-

International Science Community Association. (n.d.). Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. Retrieved from [Link]

-

SKC Inc. (2024, January 10). SDS 2004 - Isocyanate DECONtamination Solution.indd. Retrieved from [Link]

-

Sysco Environmental. (n.d.). What PPE is required when working with isocyanates?. Retrieved from [Link]

Sources

The Synthetic Chemist's Swiss Army Knife: 2,2-Diethoxy-1-isocyanoethane as a Versatile Formaldehyde Equivalent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of organic synthesis, the strategic introduction of a single carbon atom can be a formidable challenge. Formaldehyde, the most fundamental C1 building block, is a highly reactive and gaseous substance, posing significant handling and safety concerns due to its toxicity and tendency to polymerize. This guide delves into the utility of 2,2-diethoxy-1-isocyanoethane, a stable and versatile liquid reagent, as a superior formaldehyde equivalent. We will explore its application in powerful multicomponent reactions (MCRs), providing field-proven insights, detailed protocols, and the mechanistic underpinnings that empower chemists to construct complex molecular architectures with precision and efficiency.

The Challenge of Formaldehyde and the Rise of Equivalents

Formaldehyde (CH₂O) is an immensely valuable C1 synthon, but its direct use is often fraught with difficulty. As a gas at room temperature, it requires specialized handling procedures.[1] Furthermore, it readily forms paraformaldehyde, a solid polymer, which can complicate stoichiometry and reaction kinetics.[1] These practical limitations have spurred the development of "formaldehyde equivalents"—more manageable reagents that deliver the foundational methylene unit into a target molecule under controlled conditions. 2,2-Diethoxy-1-isocyanoethane emerges as a particularly elegant solution, offering a stable, liquid alternative whose latent formaldehyde character can be unmasked in situ during powerful bond-forming reactions.

Synthesis and Properties of 2,2-Diethoxy-1-isocyanoethane

2,2-Diethoxy-1-isocyanoethane is a colorless liquid that is soluble in many common organic solvents.[2] Its synthesis is typically achieved through a two-step sequence starting from the commercially available aminoacetaldehyde diethyl acetal. The first step involves the formylation of the primary amine, followed by dehydration of the resulting formamide to yield the isocyanide. A reliable method for this dehydration utilizes triphenylphosphine and carbon tetrachloride in the presence of a base like triethylamine, which offers a smooth reaction and a straightforward workup.[3]

Key Properties:

-

Appearance: Colorless liquid[2]

-

Boiling Point: Approx. 170-180 °C[2]

-

Solubility: Soluble in common organic solvents like alcohols and ethers[2]

-

Stability: Stable under anhydrous conditions but will react with water[2]

The Power of Multicomponent Reactions: Passerini and Ugi Reactions

Multicomponent reactions (MCRs) are highly efficient transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[4] Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for rapidly generating molecular complexity and are cornerstones of combinatorial chemistry and drug discovery.[5]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, first reported in 1921, combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to furnish an α-acyloxy amide.[5] When 2,2-diethoxy-1-isocyanoethane is employed with formaldehyde (or a formaldehyde source like paraformaldehyde), it serves as a masked hydroxymethyl isocyanide, leading to the formation of α-acyloxy-N-(2,2-diethoxyethyl)acetamides.

Mechanism of the Passerini Reaction: The mechanism is believed to proceed through a concerted pathway in aprotic solvents.[5] A hydrogen-bonded complex forms between the carboxylic acid and the aldehyde, enhancing the electrophilicity of the carbonyl carbon. The isocyanide then undergoes a nucleophilic attack on this activated carbonyl, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final product.[5][6]

Caption: Concerted mechanism of the Passerini reaction.

Representative Passerini Protocol using a Formaldehyde Source:

While a specific protocol for 2,2-diethoxy-1-isocyanoethane was not found in the searched literature, a general procedure for a Passerini reaction involving formaldehyde is as follows. This can be adapted by the skilled chemist.

Materials:

-

Carboxylic Acid (1.0 eq)

-

Paraformaldehyde (1.1 eq)

-

2,2-Diethoxy-1-isocyanoethane (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid and paraformaldehyde.

-

Add anhydrous dichloromethane to dissolve/suspend the solids.

-

To this stirred mixture, add 2,2-diethoxy-1-isocyanoethane dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy-N-(2,2-diethoxyethyl)acetamide.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[7] The use of 2,2-diethoxy-1-isocyanoethane in this reaction is particularly powerful as the resulting acetal-protected product can undergo a post-Ugi acid-mediated cyclization to generate a variety of important heterocyclic scaffolds.[3]

Mechanism of the Ugi Reaction: The reaction is initiated by the formation of an imine from the aldehyde and the amine. The carboxylic acid then protonates the imine, forming a highly electrophilic iminium ion. The isocyanide attacks this intermediate, forming a nitrilium ion. This is subsequently trapped by the carboxylate anion, and an irreversible Mumm rearrangement yields the final bis-amide product.[7]

Caption: Simplified mechanism of the Ugi four-component reaction.

Application in Heterocycle Synthesis: A Field-Proven Insight

A key advantage of using 2,2-diethoxy-1-isocyanoethane is its role as a "convertible" isocyanide. The diethoxyethyl group on the nitrogen of the Ugi product is, in fact, a masked aldehyde. Treatment of the Ugi adduct with acid hydrolyzes the acetal, and the liberated aldehyde can then participate in an intramolecular cyclization. This strategy has been expertly employed by Marcaccini and coworkers for the synthesis of complex heterocyclic systems.[3]

Synthesis of Substituted Imidazoles

By reacting 2,2-diethoxy-1-isocyanoethane with sulfur electrophiles or chloramine T, followed by an acid-mediated intramolecular cyclization, Marcaccini's group successfully synthesized substituted imidazole cores.[3] This demonstrates a powerful sequence where the isocyanide first participates in an MCR-like addition, and the acetal moiety is then used to forge the heterocyclic ring.

Caption: General workflow for imidazole synthesis.

Synthesis of Spiroimidazo[1,5-a]imidazole-5-thiones

In a more complex and elegant application, 2,2-diethoxy-1-isocyanoethane was used in a four-component condensation with a cycloketone, an amine hydrochloride, and potassium thiocyanate.[3] The initial Ugi-type product, upon acidic workup, undergoes a cascade of cyclizations to generate intricate spiro-heterocyclic scaffolds.[3]

Exemplary Protocol: Synthesis of Spiro-heterocycles

This protocol is based on the work of Marcaccini et al. for the synthesis of spiroimidazo[1,5-a]imidazole-5-thiones.[3]

Materials:

-

Cyclopentanone (1.0 eq)

-

Aniline Hydrochloride (1.0 eq)

-

Potassium Thiocyanate (1.0 eq)

-

2,2-Diethoxy-1-isocyanoethane (1.0 eq)

-

Methanol

-

Acetic Acid

Procedure:

-

A mixture of cyclopentanone (1.0 mmol), aniline hydrochloride (1.0 mmol), and potassium thiocyanate (1.0 mmol) in methanol (10 mL) is stirred at room temperature.

-

To this suspension, 2,2-diethoxy-1-isocyanoethane (1.0 mmol) is added.

-

A few drops of acetic acid are added to the reaction mixture.

-

The reaction is stirred at room temperature for 24-72 hours, until TLC analysis indicates the consumption of the starting materials.

-

The resulting precipitate is collected by filtration, washed with cold methanol, and dried to yield the spiroimidazo[1,5-a]imidazole-5-thione product.

Table 1: Representative Substrate Scope for Spiro-heterocycle Synthesis

| Cycloketone | Amine Hydrochloride | Yield (%) |

| Cyclopentanone | Aniline HCl | Data not available in search results |

| Cyclohexanone | Aniline HCl | Data not available in search results |

| Cyclopentanone | p-Toluidine HCl | Data not available in search results |

| Cyclohexanone | p-Toluidine HCl | Data not available in search results |

Note: While the reaction is reported, specific yield data for a range of substrates was not available in the provided search results. The table illustrates the potential for substrate variation.

Safety and Handling

Isocyanides as a class of compounds are known for their pungent and unpleasant odors, and they should be handled with appropriate care in a well-ventilated fume hood. While a specific Material Safety Data Sheet (MSDS) for 2,2-diethoxy-1-isocyanoethane was not retrieved, general safety precautions for handling isocyanates and isocyanides should be strictly followed.

Core Safety Recommendations:

-

Engineering Controls: Always work in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Avoid Inhalation: Do not breathe vapors or mists. For operations with a potential for aerosolization, respiratory protection may be necessary.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances like strong acids.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspective

2,2-Diethoxy-1-isocyanoethane stands out as a highly valuable and practical formaldehyde equivalent for modern organic synthesis. Its stability as a liquid, combined with the "convertible" nature of its acetal group, makes it a powerful tool for constructing complex molecules, particularly through isocyanide-based multicomponent reactions. The ability to generate α-acyloxy amides via the Passerini reaction and, more significantly, to build diverse heterocyclic frameworks through post-Ugi cyclization cascades, underscores its utility in drug discovery and materials science. As the demand for efficient and diversity-oriented synthetic methods continues to grow, the strategic application of reagents like 2,2-diethoxy-1-isocyanoethane will undoubtedly play a pivotal role in accelerating the discovery of novel chemical entities. Further exploration of its reactivity with a broader range of MCR components and the development of stereoselective transformations will continue to expand the horizons of this versatile C1 building block.

References

-

Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

El Kaïm, L., & Grimaud, L. (2023). Stefano Marcaccini: a pioneer in isocyanide chemistry. Molecular Diversity, 28(1), 335–418. [Link]

-

Wikipedia. (2023, December 1). Passerini reaction. In Wikipedia. [Link]

- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 1–138.

-

PubChem. (n.d.). Formaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., Siciliano, C., & Viscomi, C. (2021). The 100 facets of the Passerini reaction. Organic & Biomolecular Chemistry, 19(35), 7549–7565.

- Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation.

- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17–89.

- Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115–122.

- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.

- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.

-

Varadi, A., Palmer, T. C., Dardashti, R. N., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]

- de la Torre, M. C., & Sierra, M. A. (2004). Post-Ugi transformations for the creation of molecular diversity.

-

Sharma, P., Kumar, A., & Singh, B. (2021). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 9, 723535. [Link]

- Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958–2975.

- Neves Filho, R. A. W., Wessjohann, L. A., & de Andrade, J. B. (2015). The Ugi reaction in the synthesis of α- and β-amino acids. Amino Acids, 47(6), 1077–1092.

- Akritopoulou-Zanze, I. (2011). Application of multicomponent reactions in drug discovery. Future Medicinal Chemistry, 3(1), 65–78.

- Dömling, A., Wang, W., & Wang, K. (2012). Chemistry and biology of multicomponent reactions. Chemical Reviews, 112(6), 3083–3135.

- Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase combinatorial and parallel synthesis. Synthesis, 2003(10), 1471–1499.

- Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51–80.

- Armstrong, R. W., Combs, A. P., Tempest, P. A., Brown, S. D., & Keating, T. A. (1996). Multiple-component condensation strategies for combinatorial library synthesis. Accounts of Chemical Research, 29(3), 123–131.

- Weber, L. (2002). Multi-component reactions and evolutionary chemistry. Drug Discovery Today, 7(2), 143–147.

- Ugi, I. (2001). Recent progress in the chemistry of multicomponent reactions. Pure and Applied Chemistry, 73(1), 187–191.

-

ChemBK. (2024). ethane, 1,1-diethoxy-2-isocyano-. Retrieved from [Link]

- Dömling, A. (2002). The Ugi and Passerini reaction. In Combinatorial Chemistry (pp. 125–158). Springer, Berlin, Heidelberg.

- Lamberth, C. (2006). Isocyanide-based multicomponent reactions in the synthesis of heterocycles.

- Marcaccini, S., Pepino, R., & Pozo, M. C. (1993). Studies on isocyanides and related compounds. A facile synthesis of imidazo[1,5-a]imidazoles. Liebigs Annalen der Chemie, 1993(11), 1229–1231.

- Bossio, R., Marcaccini, S., Pepino, R., Polo, C., & Torroba, T. (1990). A facile synthesis of 1-aryl-2-arylthio-1H-imidazoles. Heterocycles, 31(7), 1287–1290.

- Bossio, R., Marcaccini, S., & Pepino, R. (1996). Studies on isocyanides and related compounds. Synthesis of 1-aryl-2-(tosylamino)-1H-imidazoles, a novel class of imidazole derivatives. The Journal of Organic Chemistry, 61(6), 2202–2203.

- Patil, P., Khoury, K., Herdtweck, E., & Dömling, A. (2014). A universal isocyanide for diverse heterocycle synthesis. Organic Letters, 16(24), 6374–6377.

- Wessjohann, L. A., & Weber, L. (1998). Recent developments in isocyanide chemistry. Current Opinion in Chemical Biology, 2(3), 353–358.

- Ugi, I., Werner, B., & Dömling, A. (2003). The chemistry of isocyanides, their multicomponent reactions and their libraries. Molecules, 8(1), 53–66.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stefano Marcaccini: a pioneer in isocyanide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]

- 4. Passerini reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solutions.covestro.com [solutions.covestro.com]

The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and First Synthesis of 2,2-Diethoxy-1-isocyanoethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and seminal synthesis of 2,2-diethoxy-1-isocyanoethane, a pivotal reagent in modern synthetic organic chemistry. We delve into the historical context of its development, pioneered by Stefano Marcaccini, and present a detailed, step-by-step protocol for its first documented synthesis. The guide elucidates the mechanistic rationale behind the chosen synthetic strategy, emphasizing the chemical principles that ensure a successful outcome. Furthermore, we explore the compound's characterization, its significance as a versatile C-C-N-C building block, and its subsequent application in the construction of complex heterocyclic scaffolds, which are of paramount importance in medicinal chemistry and drug discovery.

Introduction: The Advent of a "Universal" Isocyanide

In the landscape of synthetic chemistry, the isocyanide functional group stands out for its unique electronic structure and ambiphilic reactivity, making it a powerful tool in the construction of diverse molecular architectures. Among the plethora of isocyanides, 2,2-diethoxy-1-isocyanoethane has emerged as a particularly valuable and versatile building block. Its latent aldehyde functionality, masked as a stable diethyl acetal, allows for its participation in a wide array of multicomponent reactions, with the subsequent potential for acid-mediated deprotection and intramolecular cyclization to forge a variety of heterocyclic systems.[1] This singular characteristic has led to its description as a "universal isocyanide" for the synthesis of heterocycles.[1] This guide revisits the foundational work that introduced this indispensable reagent to the scientific community.

The Discovery: A Contribution from the Marcaccini School

The first synthesis of 2,2-diethoxy-1-isocyanoethane was accomplished by the pioneering work of Stefano Marcaccini.[2] His research, deeply rooted in the exploration of isocyanide chemistry, led to the development of this novel reagent through the dehydration of its corresponding N-formamide precursor.[2] This discovery was not merely the creation of a new molecule but the introduction of a strategic synthon that would subsequently unlock efficient pathways to a range of substituted imidazoles and other complex heterocyclic structures through reactions with electrophiles followed by intramolecular cyclization.[2]

The First Synthesis: A Detailed Protocol and Mechanistic Rationale

The seminal synthesis of 2,2-diethoxy-1-isocyanoethane is a two-step process, commencing with the formation of the N-formamide precursor, followed by its dehydration to the target isocyanide.[3] This method, as detailed by Marcaccini, is notable for its mild conditions and straightforward workup.[3]

Synthesis of the Precursor: N-(2,2-Diethoxy)ethyl Formamide

The initial step involves the N-formylation of aminoacetaldehyde diethyl acetal. The choice of the formylating agent is critical in this stage. Acidic reagents, such as formic acid or formic-acetic anhydride, are deliberately avoided due to the acid-labile nature of the diethyl acetal protecting group.[3] Instead, propyl formate is employed under neutral conditions to ensure the integrity of the acetal moiety.[3]

Experimental Protocol:

-

To a 100-mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add aminoacetaldehyde diethyl acetal (28.34 g, 213 mmol) and propyl formate (22.48 g, 255 mmol).[3]

-

Heat the resulting clear solution to reflux in an oil bath for 3 hours.[3]

-

After cooling to room temperature, remove the excess propyl formate and the propanol byproduct under reduced pressure using a rotary evaporator.

-

The residual oil, N-(2,2-diethoxy)ethyl formamide, is of sufficient purity for the subsequent step.

Dehydration to 2,2-Diethoxy-1-isocyanoethane

The crucial dehydration of the N-formamide to the isocyanide is achieved using a combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) in the presence of a tertiary amine base, triethylamine (NEt₃).[3] This reagent system provides a smooth conversion under relatively mild conditions and facilitates a non-aqueous workup, which is advantageous for the isolation of the moisture-sensitive isocyanide product.[3]

Experimental Protocol:

-

In a 500-mL one-necked flask fitted with a reflux condenser and a CaCl₂ drying tube, combine N-(2,2-diethoxy)ethyl formamide (24.20 g, 150 mmol), carbon tetrachloride (24.61 g, 160 mmol), triphenylphosphine (44.59 g, 170 mmol), triethylamine (17.20 g, 150 mmol), and 150 mL of dichloromethane.[3]

-

Heat the mixture to reflux in an oil bath. A precipitate of triphenylphosphine oxide will begin to form after approximately 20-30 minutes.[3]

-

Continue refluxing for an additional 2 hours after the initial appearance of the precipitate.

-

Cool the reaction mixture to room temperature and filter to remove the triphenylphosphine oxide.

-

Wash the filtrate successively with three 50-mL portions of a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure 2,2-diethoxy-1-isocyanoethane.

Quantitative Data Summary

| Step | Reactants | Product | Molar Ratio | Conditions | Yield | Boiling Point |

| 1 | Aminoacetaldehyde diethyl acetal, Propyl formate | N-(2,2-Diethoxy)ethyl Formamide | 1 : 1.2 | Reflux, 3h | ~Quantitative | - |

| 2 | N-(2,2-Diethoxy)ethyl Formamide, CCl₄, PPh₃, NEt₃ | 2,2-Diethoxy-1-isocyanoethane | 1 : 1.07 : 1.13 : 1 | Reflux, ~2.5h | High | 60-61 °C @ 1 mmHg[1] |

Synthetic Workflow Diagram

Sources

Application Notes & Protocols: Leveraging 2,2-Diethoxy-1-isocyanoethane in Passerini Reaction Protocols for Advanced Scaffold Synthesis

Abstract

The Passerini three-component reaction (P-3CR) stands as a foundational pillar in multicomponent reaction chemistry, celebrated for its efficiency and atom economy in synthesizing α-acyloxy carboxamides.[1][2][3] This guide delves into the strategic application of a uniquely functionalized isocyanide, 2,2-diethoxy-1-isocyanoethane . The core utility of this reagent lies in its diethyl acetal moiety, which serves as a stable, masked aldehyde. This latent functionality transforms the classic Passerini product into a versatile intermediate, primed for post-reaction modifications to generate complex heterocyclic systems and other valuable scaffolds for drug discovery and development.[4][5] We provide here in-depth mechanistic insights, detailed experimental protocols, and expert analysis to empower researchers to fully exploit this powerful synthetic tool.

Introduction: The Strategic Advantage of a Masked Aldehyde